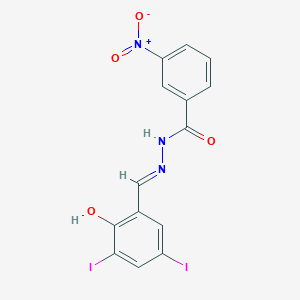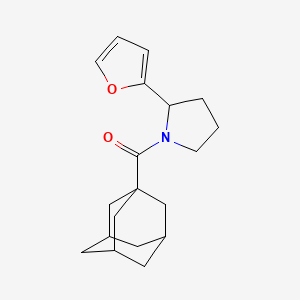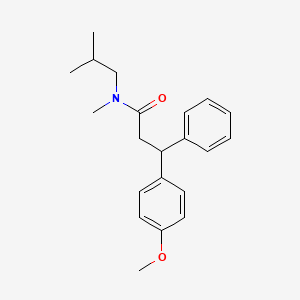
N-isobutyl-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide, also known as IBMPFD, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, N-isobutyl-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide has been shown to modulate the activity of certain ion channels and receptors, leading to its potential use as a therapeutic agent for neurological disorders such as epilepsy and chronic pain.
In cancer research, N-isobutyl-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This suggests that N-isobutyl-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide may have potential as an anti-cancer agent.
Wirkmechanismus
The exact mechanism of action of N-isobutyl-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide is not fully understood, but it is believed to act on various ion channels and receptors in the body. N-isobutyl-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide has been shown to modulate the activity of the TRPV1 ion channel, which is involved in pain sensation and inflammation. It has also been found to interact with the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects
N-isobutyl-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide has been shown to have various biochemical and physiological effects in the body. In animal studies, N-isobutyl-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide has been found to decrease pain sensitivity and inflammation, suggesting its potential use as a painkiller. It has also been shown to have anti-anxiety and anti-depressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-isobutyl-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide in lab experiments is its relatively simple synthesis method. However, one limitation is that it is not yet fully understood how N-isobutyl-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide interacts with various ion channels and receptors in the body, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-isobutyl-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide. One area of interest is its potential use as a therapeutic agent for neurological disorders such as epilepsy and chronic pain. Further studies are needed to elucidate the exact mechanism of action of N-isobutyl-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide and its potential side effects. Additionally, more research is needed to explore the anti-cancer properties of N-isobutyl-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide and its potential use as an anti-cancer agent.
Synthesemethoden
N-isobutyl-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide can be synthesized through a multi-step process that involves the reaction of isobutyraldehyde with 4-methoxybenzaldehyde to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the amine, which is further reacted with phenylacetyl chloride to form the final product.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-methyl-N-(2-methylpropyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-16(2)15-22(3)21(23)14-20(17-8-6-5-7-9-17)18-10-12-19(24-4)13-11-18/h5-13,16,20H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFUPLGAIHTEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C(=O)CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

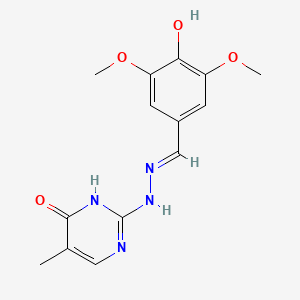
![2-[4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6040187.png)
![ethyl 1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6040194.png)
![4-chloro-2-{[(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B6040216.png)
![methyl 3-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate](/img/structure/B6040217.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B6040221.png)

![8-[(2-methylbenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6040228.png)
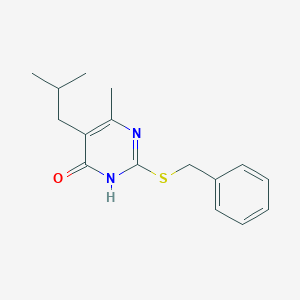
![5-{[1-(4-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-methoxyphenol](/img/structure/B6040247.png)
![7-(3-pyridinylmethyl)-2-(3,3,3-trifluoropropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040256.png)
![3-(2-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6040270.png)
